Acotiamide - 185106-16-5

Acotiamide

Catalog Number: EVT-335062
CAS Number: 185106-16-5
Molecular Formula: C21H30N4O5S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acotiamide hydrochloride trihydrate (Acotiamide) is a synthetic, selective acetylcholinesterase (AChE) inhibitor, primarily investigated for its gastroprokinetic effects. [] It is classified as a gastrointestinal motility modulator with potential applications in the treatment of functional dyspepsia. [] Acotiamide's role in scientific research centers around its ability to enhance gastrointestinal motility, particularly in the stomach. []

Future Directions
  • Clarifying the Long-Term Effects of Acotiamide Therapy: While initial studies suggest Acotiamide is effective in treating functional dyspepsia symptoms, more research is needed to understand the long-term outcomes of its use, including the potential for symptom recurrence and the impact of adherence to treatment regimens. [, ]
  • Determining the Relationship Between Gastric Mucosal Atrophy and Acotiamide Effectiveness: Research has suggested that extensive gastric mucosal atrophy might predict the clinical effectiveness of Acotiamide. [] Investigating the underlying mechanisms behind this relationship, such as potential changes in hormonal secretion, could provide valuable insights into the pathophysiology of functional dyspepsia and guide personalized treatment approaches.
  • Investigating the Potential of Acotiamide in Treating Underactive Bladder: Preliminary research suggests Acotiamide may enhance bladder contractility by activating pre-junctional muscarinic M4 receptors. [] Further investigation is needed to explore this potential application and understand its implications for treating underactive bladder.
Source and Classification

Acotiamide is classified as a thiazole derivative and belongs to the broader category of gastrointestinal agents. It acts as a prokinetic agent, enhancing gastrointestinal motility and improving the movement of food through the digestive tract. The compound is synthesized from naturally occurring substances, utilizing various organic synthesis techniques to achieve its final form.

Synthesis Analysis

Methods and Technical Details

The synthesis of acotiamide involves several steps, with various methodologies reported in the literature. A prominent method includes:

  1. Starting Material: The synthesis begins with 2,4,5-trihydroxybenzoic acid.
  2. Methylation: Methyl iodide is used to perform selective methylation under mild conditions to produce 2-hydroxy-4,5-dimethoxybenzoic acid.
  3. Amidation: This intermediate undergoes an amidation reaction with 2-aminothiazole-4-methyl formate using coupling agents such as TCT (triazole carbonyl transfer) or CDMT (N,N'-carbonyldiimidazole) in the presence of an organic base.
  4. Aminolysis: The product then reacts with diisopropyl ethanediamine to yield acotiamide.
  5. Salt Formation: Finally, hydrochloric acid is introduced to form acotiamide hydrochloride .

This method has been noted for its efficiency and relatively high yield, making it suitable for industrial production.

Molecular Structure Analysis

Structure and Data

The molecular structure of acotiamide can be represented as follows:

  • Chemical Formula: C_{17}H_{24}N_2O_4S
  • Molecular Weight: Approximately 356.45 g/mol

The structure features a thiazole ring connected to a benzamide moiety with diisopropylamino and hydroxyl groups contributing to its pharmacological properties. The presence of methoxy groups enhances its solubility and bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

Acotiamide participates in various chemical reactions during its synthesis:

  1. Methylation Reaction: The introduction of methyl groups modifies the hydroxyl groups on the benzoic acid derivative.
  2. Amidation Reaction: The formation of amides is crucial for developing the thiazole structure linked to the benzamide.
  3. Aminolysis Reaction: This step involves the substitution of an amine group which is essential for forming the final product.
  4. Salt Formation: The reaction with hydrochloric acid results in the formation of acotiamide hydrochloride, enhancing its stability and solubility .

These reactions are typically carried out under controlled conditions to optimize yield and purity.

Mechanism of Action

Process and Data

Acotiamide functions primarily as a prokinetic agent by enhancing gastric motility through several mechanisms:

  1. Cholinergic Activity: It stimulates cholinergic receptors in the gastrointestinal tract, promoting muscle contractions.
  2. Inhibition of Dipeptidyl Peptidase IV: This action may increase levels of certain gastrointestinal hormones that facilitate motility.
  3. Effect on Gastric Emptying: By enhancing gastric emptying time, it alleviates symptoms associated with functional dyspepsia .

Clinical studies have shown that acotiamide significantly reduces symptoms in patients suffering from this condition.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acotiamide exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol
  • Melting Point: Approximately 150°C
  • pH Range: Typically ranges from 4.5 to 6 when dissolved in water .

These properties are critical for formulation development and determining appropriate dosages.

Applications

Scientific Uses

Acotiamide is primarily utilized in clinical settings for treating functional dyspepsia. Its effectiveness has been documented in various studies, leading to its approval for use in Japan and other regions:

  1. Gastrointestinal Disorders: Specifically effective for patients with functional dyspepsia.
  2. Research Applications: Studies on its mechanism may provide insights into new treatments for other gastrointestinal motility disorders .
Introduction to Acotiamide and Functional Dyspepsia

Functional Dyspepsia: Pathophysiological Framework and Unmet Needs

Functional dyspepsia (FD) represents a prevalent gastrointestinal disorder affecting 5-11% of the global population, characterized by chronic symptoms including postprandial fullness, early satiation, epigastric pain, and bloating without identifiable organic causes. According to Rome IV criteria, FD is subcategorized into postprandial distress syndrome (PDS) and epigastric pain syndrome, with PDS accounting for approximately 70% of cases and manifesting meal-induced symptoms directly linked to impaired gastric neuromuscular function [7]. The pathophysiological framework involves complex interactions between multiple mechanisms:

  • Gastric Motility Abnormalities: Approximately 40% of FD patients exhibit delayed gastric emptying, while 40-60% demonstrate impaired gastric accommodation—a vagally-mediated reflex enabling postprandial fundic relaxation to accommodate food without pressure elevation. These disturbances correlate with symptoms of early satiety and postprandial fullness [1] [5].
  • Neuromuscular Dysregulation: Extrinsic neural control via the vagus nerve coordinates gastric functions through excitatory cholinergic and inhibitory nitrergic pathways. Disruption at any level—central (CNS), autonomic, or enteric nervous system (ENS)—can desynchronize gastric motility patterns [4] [6].
  • Peripheral Sensitization: Altered signaling between enterochromaffin cells and sensory nerves heightens visceral perception, while low-grade mucosal inflammation may contribute to neuronal dysfunction in a subset of patients [2] [6].
  • Brain-Gut Axis Dysfunction: Stress and psychological comorbidities exacerbate FD symptoms through corticotropin-releasing factor pathways that inhibit gastric emptying and amplify visceral afferent signals [4] [6].

The significant therapeutic gap persists due to limited prokinetic options. Conventional agents like metoclopramide carry neurological risks, while serotoninergic prokinetics (e.g., cisapride) have cardiac safety concerns. Acotiamide addresses this unmet need by targeting cholinergic pathways without significant affinity for serotonin or dopamine receptors [1] [10].

Table 1: Pathophysiological Mechanisms in Functional Dyspepsia and Clinical Correlations [1] [2] [5]

Pathophysiological MechanismPrevalence in FD (%)Primary SymptomsDiagnostic Assessment
Impaired Gastric Accommodation40-60%Early satiation, Postprandial fullnessGastric barostat, SPECT imaging
Delayed Gastric Emptying30-40%Nausea, Bloating, FullnessGastric scintigraphy, Breath test
Visceral Hypersensitivity35-65%Epigastric pain, DiscomfortNutrient challenge test
Duodenal Microinflammation20-30%Meal-related symptomsDuodenal biopsy (eosinophils/mast cells)

Acotiamide: Historical Development and Pharmacological Classification

Acotiamide hydrochloride hydrate (Acofide®) emerged from targeted drug discovery efforts by Zeria Pharmaceutical and Astellas Pharma to address gastric hypomotility. It received pioneering regulatory approval in Japan in 2013 as the first specifically indicated pharmacotherapy for FD, validated through multicenter trials using Rome III criteria [3] [10]. Chemically designated as N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, its synthesis involves sequential acylation and demethylation steps optimized for industrial scale production [9].

Pharmacologically, acotiamide belongs to a novel dual-action prokinetic class with two complementary mechanisms:

  • Acetylcholinesterase Inhibition: Acotiamide reversibly inhibits acetylcholinesterase (AChE) with an IC50 of 1.79 μM in rat stomach models, increasing acetylcholine availability at neuromuscular junctions. This enhances gastric contractility and accelerates delayed gastric emptying [1] [5].
  • Muscarinic Receptor Modulation: As an antagonist of presynaptic M1/M2 autoreceptors, acotiamide disinhibits acetylcholine release from enteric cholinergic neurons. This amplifies prokinetic signaling while promoting gastric accommodation through vagal pathways [1] [4].

Unlike classical prokinetics, acotiamide exhibits negligible affinity for dopamine D2, serotonin 5-HT4, or histamine receptors, minimizing off-target effects [10]. Its pharmacokinetic profile features rapid absorption (Tmax ~1.6h), moderate protein binding (84-86%), hepatic metabolism via UGT1A8/1A9, and fecal excretion (92.7%), supporting thrice-daily dosing of the immediate-release formulation [3]. The extended-release formulation (300mg once daily) demonstrated therapeutic equivalence in phase III trials, improving medication adherence without compromising efficacy in FD-PDS patients [7].

Table 2: Key Milestones in Acotiamide Development [1] [9] [10]

YearDevelopment MilestoneSignificance
1998Initial compound synthesis (YM-443)Identification of thiazole-carboxamide derivative with AChE inhibitory activity
2004Proof-of-concept in canine modelsDemonstrated enhancement of gastric contractility and emptying
2010Phase II dose-finding study (100mg TID)Established optimal dosing for symptom relief in FD-PDS
2013Japan PMDA approval (Acofide®)First global approval for FD treatment
2020Phase III ER formulation trial (N=219)Confirmed non-inferiority of once-daily 300mg vs. 100mg TID
2025Marketing authorization in Russia (Dyspevict®)Expanded accessibility in Eurasian markets

Rationale for Targeting Cholinergic Pathways in Gastrointestinal Motility Disorders

The cholinergic system governs fundamental gastrointestinal functions through parasympathetic vagal efferents and intrinsic cholinergic neurons in the myenteric plexus. These neurons release acetylcholine to activate muscarinic M3 receptors on smooth muscle, triggering contraction and peristalsis. In motility disorders like FD, this system is compromised through multiple mechanisms:

  • Vagal Dysfunction: Neurodegenerative conditions (e.g., Parkinson's disease) and diabetic neuropathy reduce vagal tone, diminishing postprandial accommodation and delaying gastric emptying. Acotiamide compensates by enhancing cholinergic transmission at the synaptic level [2] [6].
  • Enteric Neuronal Damage: Pathological studies in Chagas disease reveal selective loss of cholinergic neurons in the myenteric plexus, disrupting peristaltic reflexes. This manifests as reduced amplitude and rhythmicity of colonic contractions—findings replicated in murine models where acotiamide-like agents restored contractility [8].
  • Receptor-Level Impairments: Downregulation of muscarinic M3 receptors and reduced choline acetyltransferase (ChAT) expression occur in idiopathic gastroparesis. Acotiamide's AChE inhibition increases synaptic acetylcholine concentrations, overcoming postsynaptic deficits [1] [8].

Acotiamide's unique therapeutic niche lies in its region-specific activity and complementary mechanisms. Unlike systemic cholinergic agonists (e.g., bethanechol), which cause adverse effects via indiscriminate muscarinic activation, acotiamide modulates acetylcholine spatially within the ENS. Its M1/M2 antagonism preferentially amplulates neurotransmission in hypoactive circuits, while AChE inhibition prolongs endogenous acetylcholine effects. Clinical evidence confirms this targeted efficacy: acotiamide significantly improved gastric accommodation (by 28% vs. placebo, P<0.01) and emptying (T½ reduced by 12-18 minutes) in FD patients, correlating with 20-30% greater meal-related symptom elimination versus placebo [1] [5] [7].

Furthermore, acotiamide influences the brain-gut axis through vagal afferent modulation, potentially reducing visceral hypersensitivity—an effect demonstrated by improved nutrient tolerance thresholds in clinical studies [4] [7]. This multidimensional action on peripheral and central cholinergic pathways establishes acotiamide as a pathogenetically grounded therapy for FD's diverse manifestations.

Table 3: Comparative Mechanisms of Cholinergic Prokinetic Agents [1] [5] [8]

Pharmacological ActionAcotiamideBethanecholPyridostigmineMetoclopramide
AChE InhibitionYes (IC50=1.79μM)NoYesNo
Muscarinic Receptor SpecificityM1/M2 antagonistPan-muscarinic agonistNoneNone
Dopamine D2 AntagonismNoNoNoYes
Serotonin Receptor ActivityNegligibleNoNo5-HT4 agonist/5-HT3 antagonist
Primary Site of ActionEnteric cholinergic synapsesSmooth muscle receptorsSynaptic AChECNS chemoreceptor trigger zone
Effect on Gastric Accommodation↑↑↑

Properties

CAS Number

185106-16-5

Product Name

Acotiamide

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

Molecular Formula

C21H30N4O5S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)

InChI Key

TWHZNAUBXFZMCA-UHFFFAOYSA-N

SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C

Synonyms

acotiamide
acotiamide hydrochloride
N-(2-(diisopropylamino)ethyl)-2-((2-hydroxy-4,5-dimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide
N-(N',N'-diisopropylaminoethyl)-(2-(2-hydroxy-4,5-dimethoxybenzoylamino)-1,3-thiazole-4-yl)carboxyamide
YM 443
YM-443
YM443 cpd
Z 338
Z-338

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.